
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an ethyl acrylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate typically involves the reaction of 2-chloro-5-pyrimidinecarboxaldehyde with ethyl acrylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol may be used to dissolve the reactants and facilitate the reaction.
化学反应分析
Types of Reactions
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Addition: Electrophiles such as halogens or nucleophiles such as Grignard reagents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrimidine derivative, while addition of a Grignard reagent would result in a substituted acrylate.
科学研究应用
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- Ethyl 3-(2-Chloropyrimidin-4-yl)acrylate
- Ethyl 3-(2-Bromopyrimidin-4-yl)acrylate
- Ethyl 3-(2-Fluoropyrimidin-4-yl)acrylate
Uniqueness
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the ethyl acrylate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9ClN2O2 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
ethyl 3-(2-chloropyrimidin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9ClN2O2/c1-2-14-8(13)4-3-7-5-11-9(10)12-6-7/h3-6H,2H2,1H3 |
InChI 键 |
JNGPNRRNRLZCMH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CN=C(N=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


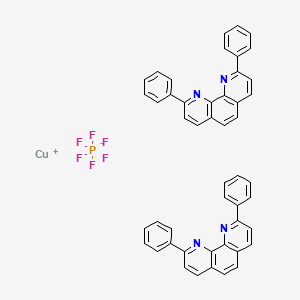
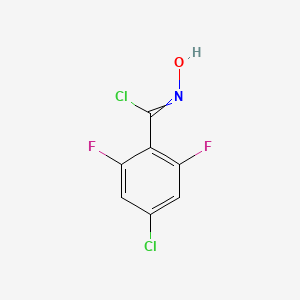
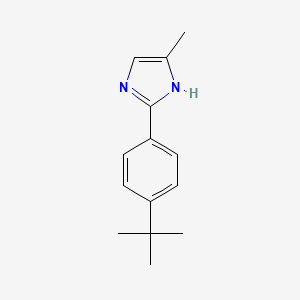

![5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid](/img/structure/B13684779.png)
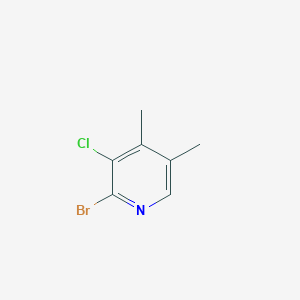

![6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13684797.png)
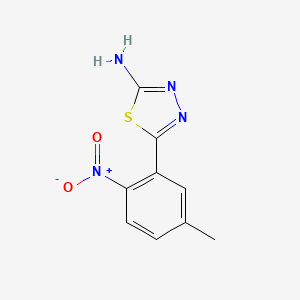


![2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13684825.png)
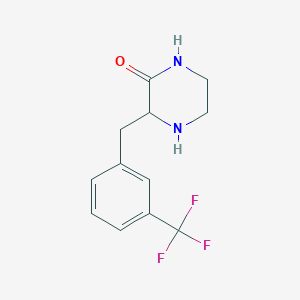
![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)
